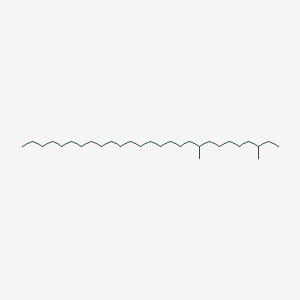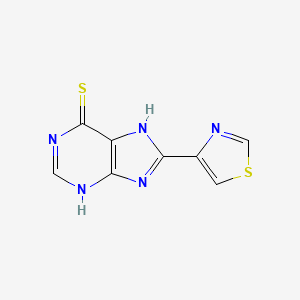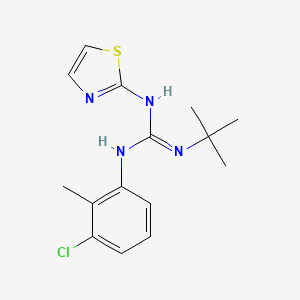![molecular formula C14H14Cl12O4P-3 B14464804 [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate CAS No. 65728-45-2](/img/structure/B14464804.png)
[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate: is a complex organophosphate compound. It is characterized by its multiple chlorine atoms and cyclohexyl groups, making it a unique and potentially useful chemical in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate typically involves multiple steps, including chlorination and phosphorylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where cyclohexyl derivatives are treated with chlorine gas under controlled conditions. The resulting chlorinated intermediates are then reacted with phosphoric acid derivatives to form the final product. The process requires careful handling of reagents and by-products to ensure safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the chlorine atoms may be replaced by oxygen-containing groups.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted by other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products Formed:
Oxidation Products: Compounds with oxygen-containing functional groups.
Reduction Products: Less chlorinated derivatives.
Substitution Products: Compounds with hydroxyl or amino groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex organophosphate esters.
Biology: In biological research, it may be used to study the effects of chlorinated organophosphates on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The multiple chlorine atoms and cyclohexyl groups allow it to bind to specific sites, altering the activity of these targets and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] sulfate
- [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] nitrate
Uniqueness: The phosphate derivative is unique due to its specific interaction with phosphate-binding sites in biological systems, making it particularly useful in biochemical and medical research
Eigenschaften
CAS-Nummer |
65728-45-2 |
|---|---|
Molekularformel |
C14H14Cl12O4P-3 |
Molekulargewicht |
702.6 g/mol |
IUPAC-Name |
[1,2,2-trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate |
InChI |
InChI=1S/C14H16Cl12O4P/c15-3-1-4(16)9(20)7(8(3)19)13(23,30-31(27,28)29)14(24,25)26-12-10(21)5(17)2-6(18)11(12)22/h3-12H,1-2H2,(H2,27,28,29)/q-1/p-2 |
InChI-Schlüssel |
IJQWDQIRCLPNMC-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(C(C(C(C1Cl)Cl)C(C(Cl)(Cl)[Cl-]C2C(C(CC(C2Cl)Cl)Cl)Cl)(OP(=O)([O-])[O-])Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
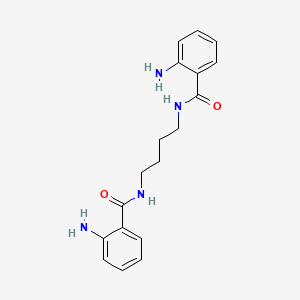
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
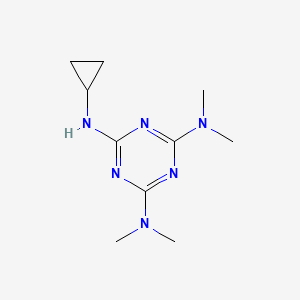
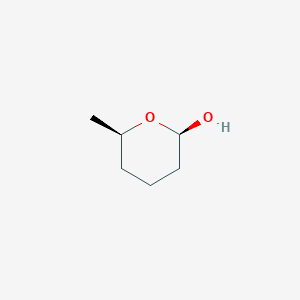

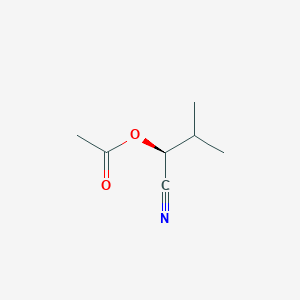
![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
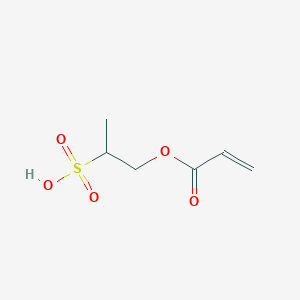
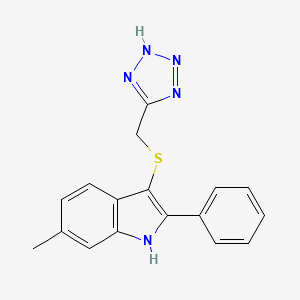
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
